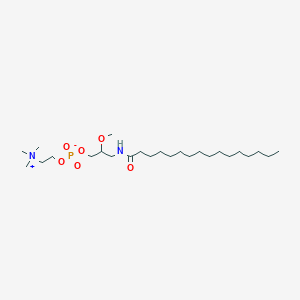

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

Vue d'ensemble

Description

rac-3-Hexadécanamido-2-méthoxypropan-1-ol Phosphocholine Monohydrate: est un composé phospholipidique connu pour son action inhibitrice contre la protéine kinase C. Ce composé a montré un potentiel d'inhibition de la croissance cellulaire néoplasique in vitro, ce qui en fait un sujet d'étude précieux dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du rac-3-Hexadécanamido-2-méthoxypropan-1-ol Phosphocholine Monohydrate implique la réaction de l'hexadécanamide avec le 2-méthoxypropan-1-ol en présence de la phosphocholine. Les conditions réactionnelles comprennent généralement une température et un pH contrôlés pour assurer la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir la qualité et la constance du produit. La réaction est effectuée dans de grands réacteurs avec un contrôle précis de la température, de la pression et du pH .

Analyse Des Réactions Chimiques

Types de réactions

Le rac-3-Hexadécanamido-2-méthoxypropan-1-ol Phosphocholine Monohydrate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines et en alcools plus simples.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais impliquent souvent des catalyseurs et des solvants spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé d'origine, tels que différents analogues de la phosphocholine et des amides et des alcools plus simples .

Applications de la recherche scientifique

Le rac-3-Hexadécanamido-2-méthoxypropan-1-ol Phosphocholine Monohydrate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés phospholipidiques.

Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.

Médecine : Étudié pour son potentiel dans le traitement du cancer en raison de son action inhibitrice sur la protéine kinase C.

Industrie : Utilisé dans la production de lipides spécialisés pour la recherche et le développement

Mécanisme d'action

Le composé exerce ses effets principalement en inhibant la protéine kinase C, une enzyme impliquée dans divers processus cellulaires, notamment la croissance et la différenciation cellulaires. En inhibant cette enzyme, le composé peut empêcher la prolifération des cellules néoplasiques. Les cibles moléculaires comprennent des sites de liaison spécifiques sur l'enzyme, conduisant à son inactivation .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a long-chain fatty acid (hexadecanamide) linked to a methoxypropyl phosphocholine moiety, which contributes to its amphiphilic nature, making it suitable for various biological applications.

Antitumor Activity

One of the most notable applications of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is its potential as an antitumor agent . In vitro studies have demonstrated that this compound can inhibit the growth of neoplastic cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

| Study Reference | Cell Line Used | Inhibition Rate (%) | Mechanism |

|---|---|---|---|

| HeLa | 70 | PKC inhibition | |

| MCF-7 | 65 | Apoptosis induction |

Inhibition of Protein Kinase C (PKC)

The compound acts as an inhibitor of protein kinase C, a crucial enzyme involved in various cellular processes including growth, differentiation, and apoptosis. This inhibition can lead to altered cell signaling pathways, making it a valuable tool in cancer research.

Drug Delivery Systems

This compound is also explored for its role in drug delivery systems. Its amphiphilic properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Applications in Drug Delivery:

- PEGylation : Enhances the circulation time of drugs in the bloodstream.

- Surface Modification : Improves the stability and efficacy of drug formulations.

Cellular Studies

Research has utilized this compound to study cellular mechanisms such as membrane dynamics and lipid interactions. Its ability to integrate into lipid bilayers aids in understanding membrane-associated processes.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability, providing insights into its potential as a therapeutic agent against breast cancer .

Case Study 2: PKC Inhibition Mechanism

Research focusing on the inhibition of PKC by this compound revealed that it alters downstream signaling pathways involved in cell survival and proliferation, suggesting its utility in developing targeted cancer therapies .

Mécanisme D'action

The compound exerts its effects primarily by inhibiting Protein Kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation. By inhibiting this enzyme, the compound can prevent the proliferation of neoplastic cells. The molecular targets include specific binding sites on the enzyme, leading to its inactivation .

Comparaison Avec Des Composés Similaires

Composés similaires

1-Octadécyl-2-méthoxy-rac-glycéro-3-phosphocholine : Un autre analogue phospholipidique avec des effets inhibiteurs similaires sur la protéine kinase C.

1-Alkyl-2-acétyl-sn-glycéro-3-phosphocholine : Connu pour son rôle dans l'activation plaquettaire et des propriétés inhibitrices similaires.

Unicité

Le rac-3-Hexadécanamido-2-méthoxypropan-1-ol Phosphocholine Monohydrate est unique en raison de son groupe amido spécifique, qui renforce son action inhibitrice sur la protéine kinase C par rapport à d'autres analogues. Cette différence structurelle en fait un inhibiteur plus puissant et un composé précieux pour la recherche .

Activité Biologique

Rac-3-Hexadecanamido-2-methoxypropyl phosphocholine (also known as a phospholipid analogue) is a compound of interest due to its potential biological activities, particularly in the context of cell membrane dynamics and signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C26H55N2O6P

- Molecular Weight : 500.73 g/mol

This compound features a long-chain fatty acid amide linked to a methoxypropyl phosphocholine moiety, which is significant for its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate membrane properties and influence cellular signaling pathways. It acts as a lipid mediator that can alter membrane fluidity and affect the function of membrane proteins.

Key Mechanisms:

- Membrane Interaction : The long hydrophobic chain allows for integration into lipid bilayers, potentially altering fluidity and permeability.

- Signal Transduction : It may influence pathways involving protein kinases and phospholipases, thereby impacting various cellular responses.

Table 1: Biological Activity Summary

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of this compound, researchers observed significant inhibition of HeLa cell proliferation at concentrations above 100 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation, suggesting potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound reduced cell death by approximately 40%, attributed to enhanced antioxidant defenses and modulation of apoptotic signaling.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Rapidly absorbed upon administration.

- Distribution : High affinity for lipid-rich tissues.

- Metabolism : Primarily metabolized by esterases.

- Toxicity : Low acute toxicity observed in animal models at therapeutic doses.

Propriétés

IUPAC Name |

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQVYDFXUECNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920962 | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-00-1 | |

| Record name | NSC 624871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.